molecular formula C10H14N2O2 B554902 Benzyl N-(2-aminoethyl)carbamate CAS No. 72080-83-2

Benzyl N-(2-aminoethyl)carbamate

Cat. No. B554902
CAS RN: 72080-83-2
M. Wt: 194.23 g/mol
InChI Key: QMMFTRJQCCVPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzyl N-(2-aminoethyl)carbamate” is an organic compound that can be viewed as the ester of carbamic acid and benzyl alcohol . It is a white solid that is soluble in organic solvents and moderately soluble in water .


Synthesis Analysis

The synthesis of “Benzyl N-(2-aminoethyl)carbamate” involves the use of benzyl chloroformate with ammonia . A variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .


Molecular Structure Analysis

The molecular formula of “Benzyl N-(2-aminoethyl)carbamate” is C10H14N2O2 . The InChI code is 1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13) .


Chemical Reactions Analysis

“Benzyl N-(2-aminoethyl)carbamate” can be viewed as the ester of carbamic acid and benzyl alcohol . It is produced from benzyl chloroformate with ammonia . The compound is used as a protected form of ammonia in the synthesis of primary amines .


Physical And Chemical Properties Analysis

“Benzyl N-(2-aminoethyl)carbamate” is a colorless to yellow to brown liquid . It has a molecular weight of 194.23 . The compound is soluble in organic solvents and moderately soluble in water .

Scientific Research Applications

Photolabile Structures Design

  • The synthesis of benzyl N-nitrosocarbamates, including those with an N-2-(methylthio)ethyl or a bis(2-aminoethyl)sulfide functionality, contributes to the design of novel photolabile structures for controlled release of alkylating and/or crosslinking agents (Venkata, Shamo, & Benin, 2009).

Mechanochemical Synthesis of Carbamates

  • Mechanochemistry is utilized for the eco-friendly preparation of carbamates, demonstrating enhanced reactivity and mild conditions without the need for activation, as typically required in solution synthesis (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).

Oligodeoxyribonucleotide Synthesis

  • Benzyl carbamates are used in oligodeoxyribonucleotide synthesis, showcasing an efficient synthetic scheme and successful deblocking using transfer hydrogenation (Watkins, Kiely, & Rapoport, 1982).

Aminohalogenation of β-Nitrostyrenes

  • Benzyl carbamate, in combination with N-chlorosuccinimide, is developed as an efficient system for the aminohalogenation of β-nitrostyrenes, providing good-to-excellent chemical yields (Ji, Mei, Qian, Han, Li, & Pan, 2011).

Synthesis of 2-Amino-3-Cyanopyrroles

Molecular Modeling in Ixodicide Activity

  • The synthesis and molecular modeling of ethyl benzyl carbamates, targeting chemical control against ticks, demonstrates the diverse biological activities of carbamates (Hugo et al., 2019).

Metalation and Alkylation Studies

  • Tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, with benzyl groups attached to nitrogen, are studied for metalation between nitrogen and silicon (Sieburth, Somers, & O'hare, 1996).

Intramolecular Exo-Hydrofunctionalization of Allenes

Selective Mono O-Debenzylation of Aminosugars

  • Carbamate-bearing benzylated aminosugars are used in the selective mono O-debenzylation process, demonstrating the potential in synthesizing complex organic molecules (Santana, Herrera, & González, 2021).

Polyethylene Glycol Prodrugs Synthesis

  • Benzyl carbamates form part of a methodology for synthesizing poly(ethylene glycol) prodrugs, providing a basis for drug solubilization and controlled release (Greenwald et al., 1999).

Safety And Hazards

“Benzyl N-(2-aminoethyl)carbamate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P305, P338, and P351 . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

benzyl N-(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMFTRJQCCVPCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383193
Record name Benzyl N-(2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-(2-aminoethyl)carbamate

CAS RN

72080-83-2
Record name Benzyl N-(2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl N-(2-aminoethyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of ethylenediamine (60 g, 1 mole), water (250 ml), methanol (500 ml) and Bromophenol Blue solution was acidified to pH 3 (yellow color) with hydrochloric acid (165 ml, 12 N). While the resulting solution was vigorously stirred at 25° C., benzyl chloroformate (100.6 g, 0.59 mole) was added dropwise (addition time 1.75 hours). Sodium hydroxide (210 ml, 5 N) was added as required to maintain the solution at pH 3.0-4.5. The methanol was removed at reduced pressure and the reaction mixture was filtered. The aqueous filtrate was extracted once with benzene, and the benzene extract was discarded. The aqueous solution was cooled in a salt-ice bath, layered with ether and treated with sodium hydroxide (130 ml, 10 N) to pH 11-13. Three layers formed: an ether layer, an aqueous layer, and an oily blue layer. The aqueous layer was separated and extracted four times with portions of ether. The ether layer and ether extracts were combined with the oily blue layer and the ether removed using water pump vacuum. An oil pump was then used at 25° C. until the pressure dropped to 0.6 ppm. During this time, water and ethylenediamine were removed by distillation. The residue left in the flask consisted of an oil and a small amount of solid. After the mixture was filtered, 60 g (54% yield) of benzyl N-(2-aminoethyl)carbamate were obtained. This crude oil worked satisfactorily in the next step without further purification. See C. M. Hoffmann and S. R. Sapir, Journal of Organic Chemistry, 27, 3565 (1962) for further discussion of this preparatory method.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two
Quantity
100.6 g
Type
reactant
Reaction Step Three
Quantity
210 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of benzylchloroformate (1.3 mL, 9 mmol) in DCM (25 mL) was added over 1.5 h to a solution of 1,2-diaminoethane (6 mL, 90 mmol) in DCM (95 mL) cooled at 0° C. The solution was stirred for 2 h at 0° C., then the solution was washed with brine (40 mL).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
95 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethylenediamine (1.0 g, 16.7 mmol) is dissolved in water (3.0 mL) containing bromoaresal green as an indicator. Methane sulfonic acid (2.8 g, 31 mmol) in water (3.0 ml) was added until a blue to pale yellow color transition is just achieved. The solution was diluted with ethanol (8.0 mL) and vigorously stirred. To the mixture was added the solution of Cbz-Cl (2.8 g, 16.7 mmol) in dimethoxyethane (4 mL) and 50% w/v aqueous AcOK (10 mL) at 20° C. simultaneously to maintain the pale yellow-green color of the indicator. After the additions are complete the mixture was stirred (RT, 1 h) and concentrated at low temperature under vacuum to removed the volatiles. The residue was shaken with water (20 mL) and filtered. The filtrate was then washed with toluene (3×50 mL), basified with excess 40% aqueous NaOH and extracted with toluene (3×50 mL). The organic layer was washed with brine (50 mL), dried over Na2SO4 and evaporated to give benzyl 2-aminoethylcarbamate as an oil (1.65 g, 51%). Mass calculated for C10H14N2O2=194.23. found: [M−H]+=193.3.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
8 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-(2-aminoethyl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-(2-aminoethyl)carbamate
Reactant of Route 3
Benzyl N-(2-aminoethyl)carbamate
Reactant of Route 4
Reactant of Route 4
Benzyl N-(2-aminoethyl)carbamate
Reactant of Route 5
Benzyl N-(2-aminoethyl)carbamate
Reactant of Route 6
Reactant of Route 6
Benzyl N-(2-aminoethyl)carbamate

Citations

For This Compound
7
Citations
PJJA Buijnsters, CL García Rodríguez… - European Journal of …, 2002 - Wiley Online Library
The synthesis of three novel cationic gemini surfactants (10, 12, and 14) based on tartaric acid appended with biocompatible palmitoyl tails and head groups is described, and their …
JC Pickens, DD Mitchell, J Liu, X Tan, Z Zhang… - Chemistry & biology, 2004 - cell.com
A series of bivalent ligands of varying length were synthesized to inhibit the receptor-binding process of cholera toxin. Competitive surface receptor binding assays showed that …
Number of citations: 60 www.cell.com
TD Harris, S Kalogeropoulos, T Nguyen… - Bioconjugate …, 2006 - ACS Publications
The integrin receptor α v β 3 is overexpressed on the endothelial cells of growing tumors and on some tumor cells themselves. Radiolabeled α v β 3 antagonists have demonstrated …
Number of citations: 44 pubs.acs.org
GG Gong, J Zheng, S Li, YL Bai, YQ Feng - Talanta, 2022 - Elsevier
Retinoic acids (RAs), an important class of fatty acid derived from vitamin A, are closely associated with various human diseases including cancer. Hence, determination of endogenous …
Number of citations: 3 www.sciencedirect.com
L Gong, Y Li, K Cui, Y Chen, H Hong, J Li, D Li, Y Yin… - Small, 2021 - Wiley Online Library
Cancer immunotherapy based on natural killer (NK) cells is demonstrated to be a promising strategy. However, NK cells are deficient in ligands that target specific tumors, resulting in …
Number of citations: 22 onlinelibrary.wiley.com
PJJA Buijnsters - 2000 - repository.ubn.ru.nl
Self-assembly is the process by which molecules spontaneously form ordered supramolecular architectures.'1 2| This process makes use of molecular information such as shape, …
Number of citations: 2 repository.ubn.ru.nl
DD Mitchell - 2006 - search.proquest.com
Cholera is a severe diarrheal disease that kills several thousand individuals and infants each year. Cholera is currently a disease endemic in many developing countries. The closely …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.